molecular formula C20H26O5 B1679572 Rosmanol CAS No. 80225-53-2

Rosmanol

Cat. No. B1679572
CAS RN: 80225-53-2
M. Wt: 346.4 g/mol
InChI Key: LCAZOMIGFDQMNC-FORWCCJISA-N
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Description

Rosmanol is a chemical compound and a type of abietane diterpenoid . It has a molecular mass of 346.178±0 dalton and a chemical formula of C₂₀H₂₆O₅ .


Synthesis Analysis

Rosmanol is found in the rosemary plant (Rosmarinus officinalis L.) . Different extraction methods can yield different groups of polyphenols, including rosmanol . Soxhlet extraction has been found to be the most efficient method .


Chemical Reactions Analysis

Rosmanol, along with other compounds like carnosic acid, can be separated within a short time during analysis . The chemistry of rosmanol contributes to its interaction with biological environments .

Scientific Research Applications

Anti-Inflammatory and Antioxidant Properties

Rosmanol, a natural polyphenol found in rosemary (Rosmarinus officinalis L.), exhibits significant anti-inflammatory and antioxidant properties. A study by Lai et al. (2009) revealed that rosmanol inhibits the expression of inducible NO synthase (iNOS) and COX-2 in cells stimulated by lipopolysaccharide (LPS). This inhibition is achieved through the downregulation of several signaling pathways, including MAPK, NF-kappaB, STAT3, and C/EBP, highlighting its potential as an anti-inflammatory agent.

Potential in Cancer Treatment

Rosmanol has been studied for its effects on cancer cells, particularly breast cancer. Jiang et al. (2021) found that rosmanol inhibits the proliferation of breast cancer cells (MCF-7 and MDA-MB 231) while not significantly affecting normal human breast cells (MCF-10A). It promotes apoptosis through mitochondrial pathways and reactive oxygen species (ROS) production, and it also regulates PI3K/AKT and STAT3/JAK2 signaling pathways, suggesting a potential role in cancer treatment (Jiang et al., 2021).

Role in Neurological Health

A study by Abdelhalim et al. (2015) investigated the effects of rosmanol on the central nervous system. They found that rosmanol exhibits antinociceptive, antidepressant, and anxiolytic activities in mouse models. These effects are attributed to its modulation of GABAA receptors, suggesting its potential use in treating neurological disorders (Abdelhalim et al., 2015).

Applications in Rheumatoid Arthritis Treatment

Li et al. (2021) reported that rosmanol, in combination with carnosol, alleviates symptoms of rheumatoid arthritis (RA) in mice. This effect is achieved through the inhibition of the TLR4/NF-κB/MAPK pathway, indicating its potential as a natural treatment for RA (Li et al., 2021).

Antimicrobial Properties

A study conducted by Gu Kun (2006) explored the bacteriostatic properties of rosmanol. The research demonstrated that rosmanol, along with another compound carnosol, isolated from rosemary, exhibited significant bacteriostatic activity against various bacterial strains including Staphylococcus aureus and Escherichia coli when the concentration was higher than 0.01 g/ml. This finding underscores the potential use of rosmanol in developing antimicrobial agents (Gu Kun, 2006).

Safety And Hazards

Rosmanol is toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3/t14-,16+,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAZOMIGFDQMNC-FORWCCJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553423
Record name Rosmanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosmanol

CAS RN

80225-53-2
Record name Rosmanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080225532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosmanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROSMANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F25TV383OC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,980
Citations
N Nakatani, R Inatani - Agricultural and Biological Chemistry, 1984 - academic.oup.com
… for rosmanol from the data of a differential NOE experiment.,2) To resolve the discrepancy between these two experiments, triacetyl rosmanol … revised structure la for rosmanol and 4a for …
Number of citations: 251 academic.oup.com
D Jiang, J Xu, S Liu, MI Nasser, W Wei… - Oncology …, 2021 - spandidos-publications.com
… Rosmanol is a phenolic diterpene compound with antioxidant and anti‑inflammatory properties. In the present study, the effects of Rosmanol on … was accelerated by Rosmanol, through …
Number of citations: 14 www.spandidos-publications.com
AC Cheng, MF Lee, ML Tsai, CS Lai, JH Lee… - Food and Chemical …, 2011 - Elsevier
… Our laboratory has found that rosmanol can significantly inhibit lipopolysaccharide-… of rosmanol in tumor development by examining the effect of three related compounds—rosmanol, …
Number of citations: 86 www.sciencedirect.com
JG Marrero, LS Andrés, JG Luis - Journal of natural products, 2002 - ACS Publications
The known diterpenes rosmanol (3), rosmaquinone (4), 7-methoxyrosmanol (5), 7-ethoxyrosmanol (6), galdosol (7), and epirosmanol (8) have been obtained by partial synthesis from …
Number of citations: 56 pubs.acs.org
L Li, Z Pan, D Ning, Y Fu - Molecules, 2021 - mdpi.com
Callicarpalongissima has been used as a Yao folk medicine to treat arthritis for years in China, although its active anti-arthritic moieties have not been clarified so far. In this study, two …
Number of citations: 23 www.mdpi.com
F Farhadi, V Baradaran Rahimi, N Mohamadi… - …, 2023 - Wiley Online Library
This review aimed to identify preclinical and clinical studies examining the effects of rosmarinic acid (RA), carnosic acid (CaA), rosmanol (RO), carnosol (CA), and ursolic acid (UA) …
Number of citations: 2 iubmb.onlinelibrary.wiley.com
CS Lai, JH Lee, CT Ho, CB Liu, JM Wang… - Journal of Agricultural …, 2009 - ACS Publications
… Western blot analysis showed that rosmanol significantly inhibited … We also found that rosmanol suppressed LPS-induced … Our results demonstrate that rosmanol downregulates …
Number of citations: 98 pubs.acs.org
N Nakatani, R Inatani - Agricultural and Biological Chemistry, 1981 - jstage.jst.go.jp
… activity of rosmanol was more effective than carnosol, atocopherol (natural antioxidant) … yield rosmanol dimethyl … activity and synthesis of rosmanol will be reported elsewhere. …
Number of citations: 104 www.jstage.jst.go.jp
R Inatani, H FUWA, H SETO… - Agricultural and Biological …, 1982 - jstage.jst.go.jp
… The second major component, rosmanol (II), was recrystallized as a colorless prism from acetone, mp241C. As reported in the previous paper,15) this substance showed the …
Number of citations: 150 www.jstage.jst.go.jp
BM Fraga, AG González, JR Herrera, JG Luis… - Phytochemistry, 1985 - Elsevier
… Rosmanol proved identical to our compound 1, so the … subjected rosmanol triacetate to X-ray crystallographic analysis. The resulting structure 2 confirmed our conclusions that rosmanol …
Number of citations: 31 www.sciencedirect.com

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